N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-N,1-N,4-N,4-N-tetrabenzylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2/c1-5-13-29(14-6-1)25-35(26-30-15-7-2-8-16-30)33-21-23-34(24-22-33)36(27-31-17-9-3-10-18-31)28-32-19-11-4-12-20-32/h1-24H,25-28H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTNBOIEKNYSFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC=C(C=C3)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N1,n1,n4,n4 Tetrabenzylbenzene 1,4 Diamine
Established Synthetic Routes and Reaction Conditions
The established synthetic routes to N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine can be broadly categorized into three main strategies: functionalization of a pre-existing benzene-1,4-diamine core, direct alkylation of the diamine, and advanced catalytic methods.
Amination Strategies for Benzene-1,4-diamine Core Functionalization
The synthesis of the central benzene-1,4-diamine (also known as p-phenylenediamine) core is a critical first step in many synthetic pathways. One established method involves the amination of 1,4-dihydroxybenzene. This process is typically carried out at high temperatures, ranging from 300°C to 450°C, and pressures up to 3000 psig. researchgate.netgoogle.com The reaction utilizes an aminating agent, most commonly ammonia (B1221849), in the presence of an acidic alumina (B75360) catalyst and an inert hydrocarbon solvent. researchgate.netgoogle.com p-Aminophenol can also serve as a starting material under similar conditions, as it is an intermediate in the amination of 1,4-dihydroxybenzene. researchgate.netgoogle.com
Another route to benzene-1,4-diamine involves a two-step process starting from nitrobenzene (B124822). Urea and nitrobenzene are reacted with a base in a polar solvent to yield a mixture of 4-nitrosoaniline (B1616193) and 4-nitroaniline. This mixture is then subjected to hydrogenation using a catalyst such as Pd/C or Pt/C to produce p-phenylenediamine (B122844). chemicalbook.com
Alkylation Reactions for N-Benzyl Substitution
The most direct route to this compound involves the exhaustive N-alkylation of benzene-1,4-diamine with a benzylating agent, typically benzyl (B1604629) chloride or benzyl bromide. This type of reaction is a nucleophilic aliphatic substitution where the amine nitrogen attacks the electrophilic benzylic carbon of the benzyl halide. nih.gov
To achieve complete tetrasubstitution, a significant excess of the benzylating agent is often required, along with a suitable base to neutralize the hydrogen halide formed during the reaction. Common bases include inorganic carbonates like potassium carbonate or organic bases. The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction.
A related procedure for the exhaustive methylation of p-phenylenediamine to form N,N,N',N'-tetramethyl-p-phenylenediamine provides a useful analogy. In this synthesis, p-phenylenediamine is reacted with a large excess of dimethyl sulfate (B86663) in the presence of sodium bicarbonate in water. researchgate.net This highlights the need for a sufficient amount of the alkylating agent and a base to drive the reaction to completion. In the case of benzylation, the use of a phase-transfer catalyst may be beneficial to facilitate the reaction between the aqueous and organic phases, especially if an inorganic base is used in an organic solvent. researchgate.net
Palladium-Catalyzed Cross-Coupling Approaches to N-Arylated Diamines
While less common for N-benzyl substitution, palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds and are widely used for the synthesis of N-arylated diamines. researchgate.netresearchgate.net These reactions, such as the Buchwald-Hartwig amination, typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. merckmillipore.comresearchgate.net
The direct four-fold palladium-catalyzed benzylation of benzene-1,4-diamine is not a commonly reported procedure. However, palladium catalysis has been successfully employed for the benzylation of other aromatic compounds and heterocycles. google.comnih.gov For instance, the palladium-catalyzed benzylation of indoles using benzyl carbonates has been demonstrated. researchgate.net These methods often require specific ligands to facilitate the catalytic cycle and can be sensitive to the electronic and steric nature of the substrates. While theoretically possible, the development of a palladium-catalyzed method for the exhaustive benzylation of benzene-1,4-diamine would require significant optimization to overcome the steric hindrance of introducing four benzyl groups.
Optimization of Synthesis Protocols for Enhanced Yield and Purity
The optimization of synthetic protocols is essential for maximizing the yield and purity of this compound, while minimizing side reactions and simplifying purification.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent can have a profound impact on the rate and selectivity of N-alkylation reactions. researchgate.net For the N-benzylation of benzene-1,4-diamine, the solvent must be able to dissolve the diamine and the benzylating agent, and remain inert under the reaction conditions.
In a study on the reaction of benzil (B1666583) with o-phenylenediamine, various aprotic and protic solvents were investigated. researchgate.net The results indicated that polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can be effective. google.com However, these solvents can also be prone to alkylation under strong alkylating conditions. google.com Non-polar aromatic solvents like toluene (B28343) or xylene are also commonly used, particularly at elevated temperatures. researchgate.net In palladium-catalyzed reactions, the coordinating ability of the solvent can significantly influence selectivity. For instance, in the cross-coupling of dihaloarenes, a π-coordinating aromatic solvent like benzene (B151609) was found to favor mono-arylation, while less coordinating solvents could lead to more diarylation. google.com
| Solvent | General Effect on N-Alkylation | Potential for this compound Synthesis |
| Toluene | Inert, allows for higher reaction temperatures. researchgate.net | Suitable for high-temperature benzylation. |
| Dimethylformamide (DMF) | Polar aprotic, good solvating power. google.com | Can facilitate the reaction but may compete as a nucleophile. |
| Dimethyl Sulfoxide (DMSO) | Highly polar aprotic, good solvating power. google.com | Can promote the reaction but also susceptible to side reactions. |
| Acetonitrile | Polar aprotic, can influence selectivity in catalytic reactions. google.com | May be useful in palladium-catalyzed approaches. |
| Water | Used in some N-alkylation reactions with phase-transfer catalysts. researchgate.net | Could be employed with a suitable phase-transfer catalyst for benzylation. |
Temperature and Pressure Influence on Transformation Kinetics
Temperature is a critical parameter in the synthesis of this compound. Higher temperatures generally increase the reaction rate but can also lead to undesired side reactions, such as decomposition or the formation of byproducts. For the N-alkylation of amines with alcohols, an increase in temperature is often necessary to achieve high conversion. labxing.com For instance, in the N-methylation of benzylamine, increasing the temperature from 90-120°C to 150-180°C significantly increased the yield of the methylated products. scispace.com
In the synthesis of a related tetra-substituted diamine, N,N,N',N'-tetra methyl propionate-1,4-phenylenediamine, a reaction temperature of 80°C for 100 hours was found to be optimal, yielding up to 93.0% of the product. researchgate.net This suggests that a moderately elevated temperature over an extended period may be necessary for the exhaustive benzylation of benzene-1,4-diamine.
Pressure is a key factor primarily in gas-phase reactions or reactions involving volatile components. In the synthesis of the benzene-1,4-diamine core via amination of 1,4-dihydroxybenzene, high pressures of up to 3000 psig are employed to maintain the ammonia in the reaction mixture and drive the reaction forward. researchgate.netgoogle.com For the subsequent N-benzylation with a liquid benzylating agent, the reaction is typically carried out at atmospheric pressure, although in some cases, a sealed vessel might be used to prevent the loss of volatile reactants or solvents at elevated temperatures.
| Parameter | Influence on Synthesis | Typical Range for Analogous Reactions |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but also promote side reactions. | 80°C - 180°C researchgate.netscispace.com |
| Pressure | Crucial for reactions involving gaseous reactants like ammonia. Less critical for liquid-phase benzylation. | Atmospheric to 3000 psig (for core synthesis) researchgate.netgoogle.com |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact through the selection of sustainable solvents and catalysts, and by designing more efficient and atom-economical reactions.
Solvent-Free Synthetic Approaches
Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and health hazards associated with volatile organic solvents. These reactions are often carried out by grinding the reactants together, sometimes with a solid catalyst, or by heating the mixture in the absence of a solvent. For the synthesis of related compounds, solvent-free multicomponent reactions have been successfully developed. For instance, the synthesis of 1,5-disubstituted tetrazoles has been achieved in a solvent-free system using a reusable catalyst. researchgate.net
While a specific solvent-free synthesis for this compound has not been detailed in the literature, the principles of mechanochemistry could be applied. The reaction of p-phenylenediamine with a benzyl halide under solvent-free ball-milling conditions, potentially with a solid base, could provide a greener alternative to traditional solution-phase syntheses. A rapid and efficient synthesis of N-sulfonyl formamidines has been reported under catalyst-free and solvent-free conditions, highlighting the potential of such approaches. nih.govrsc.org
Table 1: Comparison of Conventional and Potential Solvent-Free Synthesis
| Feature | Conventional Synthesis | Potential Solvent-Free Approach |
|---|---|---|
| Reaction Medium | Organic Solvents (e.g., Toluene, DMF) | None (Solid-state) |
| Energy Input | Heating to reflux | Mechanical grinding (Ball-milling) |
| Work-up | Solvent extraction, chromatography | Direct isolation, minimal purification |
| Environmental Impact | Solvent waste, potential toxicity | Reduced waste, lower energy consumption |
| Potential Yield | Generally moderate to high | Potentially high, reaction-dependent |
Catalyst Selection for Sustainable Reaction Design
The choice of catalyst is paramount in developing a sustainable synthesis. For the Buchwald-Hartwig amination, a key route to this compound, significant progress has been made in developing highly active and sustainable catalyst systems.
Modern Buchwald-Hartwig catalyst systems often utilize bulky and electron-rich phosphine (B1218219) ligands that enhance the catalytic activity of palladium, allowing for lower catalyst loadings and milder reaction conditions. wikipedia.org The use of pre-catalysts, which are stable and easily handled, also contributes to the sustainability and reproducibility of the process.
For a greener synthesis, the use of recyclable catalysts is highly desirable. Palladium catalysts immobilized on solid supports, such as polymers or silica, can be recovered and reused, reducing the amount of heavy metal waste. researchgate.net Furthermore, the development of catalysts based on more abundant and less toxic metals than palladium is an active area of research. While copper-based catalysts for Ullmann couplings are an older alternative, they often require stoichiometric amounts and harsh conditions. chemicalbook.com However, recent advancements in copper-catalyzed cross-coupling reactions are making them more attractive from a green chemistry perspective. researchgate.net
The use of aqueous micellar conditions for palladium-catalyzed aminations is another sustainable approach. nih.govacs.org This technology allows the reaction to be performed in water, a green solvent, using surfactants to create micelles that act as nanoreactors. This can lead to high reaction rates and easy separation of the product from the aqueous phase.
Table 2: Catalyst Systems for Sustainable Amination Reactions
| Catalyst System | Advantages | Disadvantages | Relevant To |
|---|---|---|---|
| Pd/Bulky Phosphine Ligands | High activity, broad substrate scope, mild conditions. wikipedia.org | Cost of palladium and ligands, potential for metal contamination. | Buchwald-Hartwig Amination |
| Immobilized Pd Catalysts | Recyclable, reduced metal leaching. researchgate.net | Lower activity compared to homogeneous systems, potential for leaching. | Heterogeneous Catalysis |
| Copper-Based Catalysts | Lower cost compared to palladium. | Often require higher temperatures and stoichiometric amounts. chemicalbook.com | Ullmann Condensation |
| Aqueous Micellar Catalysis | Use of water as a solvent, catalyst and surfactant recycling. nih.govacs.org | May require specific surfactants, substrate compatibility can be an issue. | Green Buchwald-Hartwig Amination |
Advanced Spectroscopic and Structural Elucidation of N1,n1,n4,n4 Tetrabenzylbenzene 1,4 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations in various NMR experiments, the precise structure of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine can be determined.
Proton (¹H) NMR Spectral Analysis and Chemical Shift Correlation
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. Due to the molecule's symmetry, a relatively simple spectrum is anticipated. The protons of the central benzene (B151609) ring, the methylene (B1212753) protons of the benzyl (B1604629) groups, and the aromatic protons of the benzyl groups will each give rise to characteristic signals.
The four protons on the central p-phenylenediamine (B122844) ring are chemically equivalent and are expected to appear as a singlet in the aromatic region. The benzylic methylene protons, also equivalent due to symmetry, will appear as a singlet. The aromatic protons of the four benzyl groups will produce a set of multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Central Benzene Ring (4H) | ~6.8-7.0 | Singlet | 4H |
| Methylene Protons (-CH₂-) (8H) | ~4.5-4.7 | Singlet | 8H |
| Benzyl Aromatic Protons (20H) | ~7.2-7.4 | Multiplet | 20H |
Carbon-13 (¹³C) NMR Characterization and Quaternary Carbon Identification
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound is expected to show signals for the central benzene ring carbons, the methylene carbons, and the carbons of the benzyl aromatic rings. Due to symmetry, the number of unique carbon signals will be less than the total number of carbon atoms.
Quaternary carbons, which are carbons not bonded to any hydrogens, can be identified by their typically weaker intensity and the absence of a signal in a DEPT-135 experiment. In this molecule, the carbons of the central benzene ring attached to the nitrogen atoms and the ipso-carbons of the benzyl groups are quaternary.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Methylene Carbons (-CH₂) | ~55-60 |
| Central Benzene Ring (CH) | ~115-120 |
| Benzyl Aromatic (ortho, meta, para CH) | ~127-130 |
| Central Benzene Ring (C-N, Quaternary) | ~140-145 |
| Benzyl Aromatic (ipso C, Quaternary) | ~135-140 |
Two-Dimensional NMR Techniques for Connectivity Mapping (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would primarily be useful in confirming the coupling between the ortho, meta, and para protons within the benzyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For this molecule, HSQC would show a correlation between the methylene protons and the methylene carbons, as well as correlations between the aromatic protons and their respective aromatic carbons on both the central and benzyl rings.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For instance, the methylene protons would show a correlation to the quaternary ipso-carbon of the benzyl group and the quaternary carbon of the central ring that is bonded to the nitrogen.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its aromatic and aliphatic C-H bonds, C=C bonds of the aromatic rings, and C-N bonds.
Table 3: Predicted FTIR Vibrational Frequencies for this compound
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch (CH₂) | 2850-2950 |
| Aromatic C=C Stretch | 1500-1600 |
| C-N Stretch | 1250-1350 |
| C-H Bending (out-of-plane) | 700-900 |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy is a complementary technique to FTIR and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal.
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing (Symmetric) | 990-1010 |
| Aromatic C=C Stretch | 1580-1620 |
| Aliphatic C-H Stretch (CH₂) | 2850-2950 |
| Aromatic C-H Stretch | 3000-3100 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For this compound, the molecular formula is C₃₄H₃₂N₂. chemscene.com This composition allows for the calculation of its theoretical exact mass, a key piece of data in its structural confirmation.
While specific experimental HRMS data for this compound is not widely available in published literature, the analysis would be expected to confirm the molecular ion peak corresponding to its calculated exact mass. Furthermore, analysis of the fragmentation pattern would provide insight into the molecule's structure. Plausible fragmentation pathways for this compound would involve the cleavage of the benzyl groups (C₇H₇, mass ≈ 91 Da) from the central diamine structure, leading to characteristic fragment ions.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₄H₃₂N₂ |
| Average Molecular Weight | 468.63 g/mol |
Note: Data is calculated based on the known molecular formula.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that separates components of a mixture using liquid chromatography and then provides mass analysis for each component. It is a standard method for assessing the purity of chemical compounds. In the context of this compound, LC-MS would be employed to verify the identity of the main peak by its mass spectrum and to detect and identify any synthesis-related impurities or degradation products. Commercial suppliers of this compound often report purity levels of 98% or higher, indicating that such analytical techniques are routinely used for quality control, although specific chromatograms and mass spectra are not typically provided in publicly accessible documents. chemscene.com
Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Packing
A review of publicly available scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. If such data were available, it would provide unequivocal proof of the compound's connectivity and its preferred solid-state conformation. The analysis would reveal the precise dihedral angles between the central benzene ring and the nitrogen substituents, as well as the orientation of the four benzyl groups.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. Studies on related aromatic diamine structures have revealed the existence of polymorphs, where molecules adopt different conformations or packing arrangements depending on crystallization conditions. researchgate.netnih.gov
Without a known crystal structure for this compound, it is not possible to determine if it exhibits polymorphism. Crystal engineering studies, which involve the rational design of crystal structures, would be hypothetical for this compound but would focus on controlling its solid-state architecture to achieve desired material properties.
Theoretical and Computational Investigations of N1,n1,n4,n4 Tetrabenzylbenzene 1,4 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium to large-sized molecules. DFT calculations are instrumental in determining the optimized geometry and electronic properties of molecules like N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine. For such systems, hybrid functionals like B3LYP are commonly employed, often paired with Pople-style basis sets such as 6-31G* or larger, to accurately model their structure and energetics. researchgate.netnih.gov These calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.
Illustrative DFT-Calculated Geometrical Parameters
| Parameter | Description | Hypothetical Value |
|---|---|---|
| C-N Bond Length | Central benzene (B151609) ring to nitrogen | ~1.40 Å |
| N-CH2 Bond Length | Nitrogen to benzylic carbon | ~1.47 Å |
| C-N-C Bond Angle | Around the nitrogen atom | ~118° |
Conformational Analysis and Energy Landscapes
Due to the presence of multiple single bonds, particularly the N-CH₂ and CH₂-phenyl bonds, this compound can exist in numerous conformations. Conformational analysis using DFT is crucial for identifying the most stable (lowest energy) conformers and understanding the energy barriers between them. This involves systematically rotating the flexible dihedral angles and calculating the energy of each resulting structure to map out the potential energy surface. For N-substituted 1,3-oxazines, for instance, DFT calculations have shown that the conformational preference (axial vs. equatorial) of a substituent on the nitrogen atom is influenced by its size and the polarity of the solvent. researchgate.net A similar detailed conformational search for this compound would be complex but would reveal the preferred orientations of the four benzyl (B1604629) groups, which are likely to be highly twisted relative to the central phenylenediamine plane to minimize steric hindrance. nih.gov
Hypothetical Relative Energies of Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Global Minimum | 0.0 |
| B | Twisted Isomer 1 | +2.5 |
| C | Twisted Isomer 2 | +3.1 |
Frontier Molecular Orbital (FMO) Theory and Orbital Energies
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. youtube.com DFT calculations provide accurate energies and visualizations of these orbitals. For this compound, the HOMO is expected to be a π-type orbital with significant electron density located on the electron-rich p-phenylenediamine (B122844) core, specifically on the nitrogen atoms. researchgate.netlibretexts.org The LUMO is likely to be a π*-antibonding orbital distributed over the central and benzyl aromatic rings. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and the energy required for electronic excitation. nih.gov Studies on substituted benzenes show how different functional groups can tune these orbital energies. researchgate.net
Illustrative FMO Energy Data
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.2 | Electron-rich, localized on diamine core |
| LUMO | -1.1 | Electron-deficient, delocalized on aromatic rings |
Electrostatic Potential Mapping
The electrostatic potential (ESP) map is a valuable tool generated from DFT calculations that visualizes the charge distribution on the molecular surface. It indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, the ESP map would be expected to show regions of high negative potential around the two nitrogen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. researchgate.net Conversely, the hydrogen atoms of the aromatic rings would exhibit a positive electrostatic potential. Such maps are crucial for predicting non-covalent interactions, such as hydrogen bonding and π-π stacking, which are important in the solid-state packing and solution-phase aggregation of aromatic molecules. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Conformational Flexibility
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation in response to its environment (e.g., in a solvent or in the solid state). For a highly flexible molecule like this compound, MD simulations would be invaluable for exploring the full range of accessible conformations and the timescales of transitions between them. Such simulations have been used to study the self-assembly of aromatic amino acids and the behavior of amines at interfaces. rsc.orgulisboa.pt An MD simulation would provide a more complete understanding of the molecule's conformational landscape than a static DFT analysis alone.
Quantum Chemical Calculations of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to interpret experimental data or to identify unknown compounds.
Prediction of NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. nih.gov Quantum chemical methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules with a high degree of accuracy. researchgate.netarkat-usa.org For this compound, these calculations would predict the chemical shifts for the protons and carbons of the central phenylenediamine ring and the four benzyl groups. The predicted shifts would be sensitive to the molecule's conformation; for example, the chemical shifts of the ortho, meta, and para protons on the benzyl groups would vary depending on their orientation relative to the rest of the molecule. youtube.com Comparing the calculated NMR spectra for different low-energy conformers with experimental spectra can help to determine the dominant conformation in solution.
Hypothetical Predicted ¹H NMR Chemical Shifts
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Phenylenediamine-H | 6.8 - 7.0 | s |
| Benzyl-CH₂ | 4.3 - 4.5 | s |
Hypothetical Predicted ¹³C NMR Chemical Shifts
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| Phenylenediamine-C (ipso to N) | 145 - 148 |
| Phenylenediamine-C | 115 - 118 |
| Benzyl-CH₂ | 55 - 58 |
| Benzyl-C (ipso to CH₂) | 138 - 140 |
Simulation of Vibrational Spectra (IR and Raman)
Currently, there is a notable absence of published theoretical and computational studies specifically simulating the infrared (IR) and Raman vibrational spectra of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for predicting the vibrational frequencies and intensities of molecules, dedicated research applying these techniques to this particular compound has not been identified in a review of available scientific literature.
Such simulations would be invaluable for elucidating the molecule's structural and bonding characteristics. Theoretical vibrational analysis would allow for the assignment of specific vibrational modes to the corresponding functional groups within the molecule, such as the stretching and bending of C-H, C-N, and C=C bonds in the benzyl and benzene ring systems. A comparison between theoretically predicted and experimentally measured IR and Raman spectra is a standard method for confirming molecular structure and understanding intermolecular interactions in the solid state.
UV-Vis Absorption Spectra Prediction
Similar to the status of vibrational spectra simulations, there is no specific research available that details the prediction of the UV-Vis absorption spectrum for this compound using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the electronic excitation energies and oscillator strengths, which directly correlate to the absorption maxima (λmax) observed in a UV-Vis spectrum.
A theoretical prediction of the UV-Vis spectrum would provide significant insights into the electronic transitions occurring within the molecule. This includes understanding the nature of the transitions, such as π→π* or n→π* transitions, and identifying the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). This information is crucial for applications in materials science and optoelectronics, where the light-absorbing properties of a compound are of primary interest. The absence of such computational data for this compound represents a gap in the scientific understanding of this compound's electronic properties.
Chemical Reactivity and Derivatization Pathways of N1,n1,n4,n4 Tetrabenzylbenzene 1,4 Diamine
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Core
The central benzene ring of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the two dialkylamino groups. These groups direct incoming electrophiles primarily to the ortho positions relative to the amino substituents.
One of the key electrophilic substitution reactions is nitration. Direct nitration of N,N'-dialkyl-p-phenylenediamines can be challenging due to the sensitivity of the amino groups to the harsh acidic and oxidizing conditions. A common strategy to overcome this involves the protection of the amino groups as amides, which deactivates them slightly and allows for controlled nitration. For instance, N,N'-diacyl-N,N'-dialkyl-p-phenylenediamines can be nitrated with a mixture of sulfuric acid and fuming nitric acid. mdpi.com The acyl groups can subsequently be removed by hydrolysis to yield the nitro-substituted p-phenylenediamine (B122844). mdpi.com This method allows for the synthesis of 2-nitro- and 2,6-dinitro-N,N'-dialkyl-p-phenylenediamines. mdpi.com
Halogenation of the benzene ring is another important transformation. The high electron density of the ring facilitates reactions with electrophilic halogenating agents. For example, the related compound N,N,N',N'-tetramethyl-benzene-1,4-diamine can be brominated to introduce a bromine atom onto the aromatic ring. mdpi.com This suggests that this compound could undergo similar halogenation reactions.
Alkylation of the aromatic ring can also be achieved. For instance, N-alkyl-N'-phenyl-phenylenediamines can undergo ring alkylation with olefins in the presence of an alkyl aluminum halide catalyst at elevated temperatures. nih.gov This provides a pathway to introduce alkyl substituents onto the central benzene core.
Reactivity of N-Benzyl Amine Moieties
The N-benzyl groups in this compound are susceptible to cleavage under various conditions, a reaction known as debenzylation. Oxidative debenzylation is a common method for the removal of N-benzyl groups from tertiary amines. Reagents like aqueous ceric ammonium (B1175870) nitrate (B79036) (CAN) can cleanly cleave the N-benzyl bond to yield the corresponding secondary amine. mdpi.comresearchgate.net This reaction is chemoselective, meaning it can often be performed in the presence of other functional groups. google.com The debenzylation of N-benzyl amines can also be achieved using other oxidative methods, such as those involving bromo radicals generated from alkali metal bromides. nih.gov
Acid-facilitated debenzylation is another viable pathway. For instance, the debenzylation of N-Boc, N-benzyl double protected 2-aminopyridinomethylpyrrolidine derivatives has been shown to be facilitated by the addition of acetic acid during hydrogenolysis. nih.govrsc.org
Oxidation-Reduction Chemistry of Diamine Systems
The p-phenylenediamine core of this compound is redox-active and can undergo oxidation to form stable radical cations and further to the diimine state. The oxidation of the closely related N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is well-studied and serves as an excellent model. TMPD is known to form a stable, colored radical cation known as Wurster's Blue upon one-electron oxidation. researchgate.netresearchgate.net This radical cation can be generated through chemical or electrochemical oxidation.
The oxidation of p-phenylenediamines can proceed in two successive one-electron steps. The first step yields the radical cation (semiquinone), and the second step gives the quinonediimine. mdpi.com The stability of the radical cation is a key feature of these systems. The radical cation of N,N-diethyl-para-phenylenediamine has been studied as a potential indicator of oxidative stress in biological systems. google.com
The oxidized forms of p-phenylenediamines are reactive species. For example, the two-electron oxidation product of TMPD, the TMPD2+ dication, can be unstable in aqueous solutions. The radical cations can participate in further reactions, for instance, the Wurster's blue radical cation has been shown to react with oxyhemoglobin.
Regioselective Functionalization Strategies
Achieving regioselective functionalization of this compound requires careful consideration of the directing effects of the substituents and the choice of reagents and reaction conditions.
For electrophilic aromatic substitution, the amino groups strongly direct incoming electrophiles to the ortho positions. To achieve substitution at other positions or to control the degree of substitution, protecting group strategies are often employed. As mentioned earlier, acylation of the amino groups can be used to moderate their activating effect and allow for controlled nitration. mdpi.com
The synthesis of specifically substituted derivatives often involves building the molecule from functionalized precursors. For example, the synthesis of 2-bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine was achieved by the reaction of N,N,N',N'-tetramethyl-benzene-1,4-diamine with n-butyllithium and subsequent quenching with an electrophilic bromine source. mdpi.com A similar strategy could potentially be applied to the tetrabenzylated analogue.
Another approach is to start with a pre-functionalized p-phenylenediamine and then introduce the benzyl (B1604629) groups. For instance, 2,5-dichloro-1,4-phenylenediamine can be prepared and could then, in principle, be N-benzylated.
Synthesis of Substituted this compound Derivatives
The synthesis of the parent compound, this compound, can be achieved through the reductive amination of p-phenylenediamine with benzaldehyde (B42025) in the presence of a reducing agent like sodium cyanoborohydride. mdpi.comresearchgate.net
Substituted derivatives can be prepared by employing substituted starting materials or by functionalizing the parent compound. For example, using a substituted p-phenylenediamine in the initial reductive amination would lead to a derivative with substituents on the benzene ring.
The following table provides examples of reaction conditions for the synthesis and derivatization of p-phenylenediamine systems, which are analogous to the chemistry of this compound.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Reference |
| Synthesis | p-Phenylenediamine, Benzaldehyde | NaCNBH3, ZnCl2, Methanol | This compound | mdpi.comresearchgate.net |
| Nitration | N,N'-Diacetyl-N,N'-dimethyl-p-phenylenediamine | H2SO4, fuming HNO3, 47-52 °C | N,N'-Dimethyl-N,N'-diacetyl-2,6-dinitro-p-phenylenediamine | mdpi.com |
| Bromination | N,N,N',N'-Tetramethyl-benzene-1,4-diamine | n-BuLi, TMEDA; then 2-bromo-1,1,1-triethoxy-ethane | 2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine | mdpi.com |
| Oxidative Debenzylation | Tertiary N-benzyl amines | Ceric ammonium nitrate, aqueous solution | Secondary amine | mdpi.comresearchgate.net |
| Oxidation | N,N,N',N'-Tetramethyl-p-phenylenediamine | Chemical or electrochemical oxidation | Wurster's Blue (radical cation) |
Further research into the derivatization of this compound could lead to the development of novel compounds with interesting electronic and material properties. The rich chemistry of this scaffold makes it an attractive target for further synthetic exploration.
Supramolecular Assemblies and Non Covalent Interactions Involving N1,n1,n4,n4 Tetrabenzylbenzene 1,4 Diamine
Exploration of Intermolecular Interactions
The structure of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine, with its combination of aromatic rings and flexible benzyl (B1604629) groups, provides a rich platform for a variety of non-covalent interactions. These weak forces are the primary drivers behind the formation of its supramolecular architectures.
C-H...π Interactions in Crystal Packing
Detailed crystallographic studies are essential to fully understand the three-dimensional arrangement of molecules in the solid state. In the case of this compound, C-H...π interactions are anticipated to be a significant contributor to the stability of its crystal lattice. These interactions occur between the electron-rich π-systems of the benzene (B151609) and benzyl rings and the partially positive hydrogen atoms of adjacent molecules. While specific experimental data on the crystal structure of this compound is not widely available in the reviewed literature, the analysis of related structures provides a strong basis for these expectations. For instance, in a similar compound, N1,N1,N4,N4-tetraphenylbuta-1,3-diyne-1,4-diamine, the crystal packing is noted to be influenced by C-H...π interactions, leading to the formation of distinct polymorphs. researchgate.net
π-π Stacking Interactions in Molecular Assemblies
The presence of multiple aromatic rings in this compound suggests that π-π stacking interactions play a crucial role in its molecular assembly. These interactions arise from the attractive, non-covalent forces between the electron clouds of parallel aromatic rings. The efficiency of π-π stacking is highly dependent on the relative orientation and distance between the aromatic moieties. Such interactions are fundamental in the formation of ordered molecular aggregates and have been observed to guide the self-assembly of various nano-architectures. unizg.hr The stacking of aromatic systems can lead to the formation of columnar structures or layered arrangements, significantly influencing the material's electronic and photophysical properties.
Host-Guest Chemistry with this compound
The molecular architecture of this compound, featuring a central diamine core with bulky benzyl substituents, presents possibilities for its use in host-guest chemistry. The voids and cavities created by the spatial arrangement of the benzyl groups could potentially accommodate smaller guest molecules. The binding of a guest would be stabilized by a combination of non-covalent interactions, including van der Waals forces and C-H...π interactions between the host and the guest. The selectivity of such a host would be determined by the size, shape, and chemical nature of its binding pocket. While specific examples of host-guest complexes involving this particular diamine are not detailed in the available literature, the general principles of molecular encapsulation within self-assembled supramolecular hosts are well-established. nih.gov
Self-Assembly Processes and Ordered Structures
Self-assembly is the spontaneous organization of molecules into stable, well-defined structures driven by non-covalent interactions. For this compound, the interplay between C-H...π and π-π stacking interactions is expected to direct its assembly into ordered supramolecular structures. The process is often influenced by factors such as solvent, temperature, and concentration. The resulting architectures can range from simple dimers to complex, extended networks. The study of self-assembly in similar systems has revealed the formation of one-dimensional chains and two-dimensional layers, which are critical for the development of functional materials. researchgate.net
Molecular Recognition Phenomena
Molecular recognition is the specific binding of a substrate to a receptor molecule through non-covalent interactions. The ability of this compound to engage in directed intermolecular interactions makes it a candidate for applications in molecular recognition. The specific arrangement of its aromatic rings and hydrogen bond donors/acceptors could allow for the selective recognition of complementary molecules. This phenomenon is the basis for many biological processes and is a key goal in the design of synthetic receptors and sensors. The principles of molecular recognition have been demonstrated to operate on a macroscopic scale, enabling the self-assembly of larger structures through specific molecular interactions. unizg.hr
Applications in Advanced Materials and Optoelectronic Systems Based on N1,n1,n4,n4 Tetrabenzylbenzene 1,4 Diamine
Role as an Intermediate in Organic Light-Emitting Diodes (OLEDs)
The structural framework of N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine suggests its utility as an intermediate in the synthesis of more complex molecules for Organic Light-Emitting Diodes (OLEDs). The central phenylenediamine core is a well-established building block for materials used in OLEDs, valued for its electronic properties. The benzyl (B1604629) groups, while bulky, can be chemically modified or replaced to tune the final properties of the desired OLED material.
Electron-Donating Characteristics in OLED Devices
The nitrogen atoms in the diamine structure inherently provide electron-donating properties. This characteristic is crucial for the function of hole transport layers (HTL) and electron blocking layers (EBL) in OLED devices. The lone pairs of electrons on the nitrogen atoms can facilitate the movement of positive charge carriers (holes) towards the emissive layer, a fundamental process for light generation in OLEDs. The electron-rich nature of the benzene (B151609) rings further enhances this electron-donating capacity.
Hole Transporting Material Development
This compound serves as a precursor for the development of dedicated hole transporting materials (HTMs). The design of high-performance HTMs often involves a central electron-rich core, to which various functional groups are attached to optimize properties like solubility, thermal stability, and energy levels. The benzyl groups in this compound could be functionalized to improve intermolecular interactions and facilitate efficient charge transport.
Polymer Chemistry and Polymerization Reactions
In the realm of polymer chemistry, this diamine can be a valuable monomer or a precursor for creating sophisticated polymer architectures.
Monomer for Polymeric Materials
With two reactive secondary amine sites, this compound can be directly employed as a monomer in polycondensation reactions. For instance, it can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to produce polyureas. These polymers could exhibit interesting thermal and mechanical properties due to the rigid phenylenediamine core and the bulky benzyl side groups.
Precursor for Advanced Polymer Architectures
Beyond its direct use as a monomer, the compound can be a starting point for more complex polymer structures. The benzyl groups can be chemically altered to introduce polymerizable functionalities, such as vinyl or acetylene (B1199291) groups. This would allow for its incorporation into a wider range of polymers, including those produced by addition polymerization, leading to materials with tailored electronic and optical properties.
Development of Sensors and Probes
There is currently a notable absence of published research specifically detailing the use of this compound in the development of chemical sensors or molecular probes. While aromatic diamines are a class of compounds often investigated for their electrochemical and photophysical properties, which are relevant to sensor technology, specific studies focusing on the tetrabenzylated derivative are not readily found. The bulky benzyl groups on the nitrogen atoms would significantly influence the molecule's steric and electronic properties, which could, in theory, be harnessed for selective analyte detection. However, without experimental data or theoretical modeling studies, any potential sensing capabilities remain speculative.
Framework for Metal-Organic Junctions
In the field of metal-organic frameworks (MOFs) and other coordination polymers, this compound is a potential but as-yet undocumented building block. The nitrogen atoms of the diamine could serve as coordination sites for metal ions, and the benzene ring could act as a rigid linker, which are fundamental components of MOFs. The large benzyl substituents would likely create significant steric hindrance, potentially leading to the formation of porous frameworks with large cavities. These characteristics are of interest for applications in gas storage, catalysis, and molecular separation. Despite this theoretical potential, there are no specific reports in the surveyed scientific literature of this compound being successfully integrated as a linker in the synthesis of metal-organic junctions. Research in this area continues to explore a wide variety of organic ligands, and future work may yet include this compound.
Future Research Directions and Potential Impact of N1,n1,n4,n4 Tetrabenzylbenzene 1,4 Diamine
Integration into Novel Supramolecular Devices
The distinct combination of a planar, electron-rich core and flexible, sterically demanding benzyl (B1604629) substituents makes N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine an attractive building block for the construction of sophisticated supramolecular assemblies. Future research could focus on leveraging non-covalent interactions, such as π-π stacking of the benzene (B151609) rings and van der Waals forces involving the benzyl groups, to direct the self-assembly of this molecule into well-defined architectures. These could include one-dimensional stacks, two-dimensional sheets, or more complex hierarchical structures. The ability to control the packing and orientation of these molecules could lead to the development of novel materials with anisotropic properties, suitable for applications in molecular electronics and sensing. The benzyl groups could also be functionalized to introduce specific recognition sites, enabling the programmed assembly of multicomponent supramolecular systems.
Exploration in Catalysis and Organocatalysis
The electron-donating nature of the nitrogen atoms in the p-phenylenediamine (B122844) core suggests that this compound could function as an effective electron-transfer mediator or a redox-active organocatalyst. Future studies could investigate its catalytic activity in a variety of organic transformations. For instance, its ability to be reversibly oxidized could be harnessed to catalyze reactions proceeding through single-electron transfer (SET) pathways. Furthermore, the nitrogen lone pairs could potentially act as Lewis basic sites for the activation of substrates. While research into organocatalysts derived from similar diamine scaffolds, such as those based on (1R,2R)-cyclohexane-1,2-diamine, has been explored for reactions like Michael additions, the specific catalytic potential of the tetrabenzyl derivative remains an open and promising area of inquiry. chemimpex.combldpharm.com
Development of Multifunctional Materials
The modular nature of this compound allows for the rational design of multifunctional materials. The core p-phenylenediamine unit is a well-known precursor to conductive polymers and redox-active materials. wikipedia.org By incorporating this unit into larger polymeric or framework structures, it may be possible to create materials that combine electronic conductivity with other desirable properties. For example, its integration into porous organic frameworks (POFs) or covalent organic frameworks (COFs) could yield materials with high surface areas and tunable electronic properties, making them suitable for applications in gas storage, separation, and heterogeneous catalysis. nih.gov The bulky benzyl groups would play a crucial role in defining the porosity and modulating the intermolecular interactions within such frameworks.
Advanced Spectroscopic Probes and Imaging Agents
The electronic properties of the p-phenylenediamine core suggest that this compound and its derivatives could serve as scaffolds for the development of novel spectroscopic probes. The fluorescence and redox properties of the core are likely to be sensitive to the local chemical environment. Future research could focus on functionalizing the benzyl groups with specific binding moieties to create probes that can selectively detect ions, small molecules, or biomacromolecules. Upon binding of the target analyte, a change in the photophysical properties of the core, such as a shift in the emission wavelength or a change in fluorescence intensity, could provide a detectable signal. Such probes could find applications in chemical sensing and biological imaging.
Theoretical Insights Guiding Experimental Design
Given the limited experimental data on this compound, computational and theoretical studies will be invaluable in guiding future experimental work. Density Functional Theory (DFT) calculations can provide insights into the molecule's electronic structure, redox potentials, and conformational landscape. These theoretical predictions can help to identify the most promising avenues for experimental exploration. For example, computational modeling could be used to predict the electronic and optical properties of polymers and frameworks incorporating this molecule, allowing for the in-silico design of materials with tailored functionalities. Such theoretical work can significantly accelerate the discovery and development of new materials based on this versatile chemical compound.
Q & A
Q. What are the established synthetic routes for N1,N1,N4,N4-Tetrabenzylbenzene-1,4-diamine, and how can reaction conditions be optimized?
The synthesis typically involves the alkylation of 1,4-diaminobenzene with benzyl halides or via reductive amination using benzaldehyde derivatives. Key steps include:
- Reaction Setup : React 1,4-diaminobenzene with excess benzyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen atmosphere.
- Catalyst : Use potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base to deprotonate the amine and drive alkylation .
- Temperature : Maintain 80–100°C for 12–24 hours to ensure complete substitution.
- Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.4 ppm) and benzyl CH₂ groups (δ 3.8–4.2 ppm).
- ¹³C NMR : Confirm benzyl carbons (δ 40–50 ppm for CH₂; 125–140 ppm for aromatic carbons) .
- FT-IR : Identify N-H stretching (absent due to full alkylation) and C-N vibrations (~1250–1350 cm⁻¹) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 581.3 for C₃₈H₃₂N₂) .
Q. What common reactions does this compound undergo, and what are the key products?
- Oxidation : React with KMnO₄/H₂SO₄ to yield quinone derivatives. Monitor reaction progress via TLC (disappearance of starting material at Rf ~0.6) .
- Reduction : Use NaBH₄ in methanol to reduce imine byproducts (if present) to secondary amines.
- Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) introduces nitro groups at para positions of benzyl rings .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Single-Crystal X-ray Diffraction : Use SHELX-2018 for structure refinement. Key parameters include:
- Polymorphism Screening : Test crystallization in mixed solvents (e.g., CHCl₃/hexane) to isolate different conformational polymorphs .
Q. How do computational methods (e.g., DFT) aid in understanding electronic properties?
- HOMO-LUMO Analysis : Calculate energy gaps (e.g., ~4.5 eV for the parent compound) to predict redox activity. Use Gaussian09 with B3LYP/6-31G(d) basis set .
- Charge Distribution : Map electrostatic potentials to identify nucleophilic (N centers) and electrophilic (benzyl rings) sites .
Q. What strategies address contradictory biological activity data across similar diamines?
-
Comparative SAR Studies : Test N1,N1,N4,N4-Tetrabenzyl derivatives against analogs (e.g., tetranaphthalenyl or tetramethyl variants). Example findings:
Compound Antimicrobial IC₅₀ (µM) Anticancer IC₅₀ (µM) Tetrabenzyl derivative 25 ± 2 (S. aureus) 50 ± 5 (HeLa cells) Tetranaphthalenyl derivative 12 ± 1 30 ± 3 - Mechanistic Probes : Use fluorescence quenching to study DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
Q. How can coordination chemistry expand applications of this diamine?
- Metal Complex Synthesis : React with Cu(II) or Cd(II) salts to form octahedral complexes. Example:
- Cu Complex : UV-Vis absorption at λₘₐₓ ~650 nm (d-d transitions) .
- Ligand Design : Modify benzyl groups to tune metal-binding affinity (e.g., electron-withdrawing substituents enhance stability) .
Q. Methodological Notes
- Contradiction Resolution : Conflicting solubility data (e.g., in DMSO vs. THF) may arise from trace impurities. Confirm purity via HPLC (>98%) before experiments .
- Advanced Characterization : Pair XRD with DSC to correlate crystal structure with thermal stability (melting point ~180–190°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
